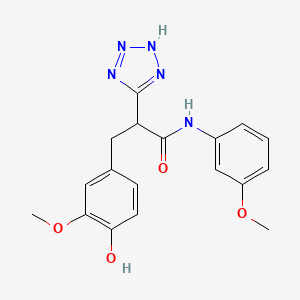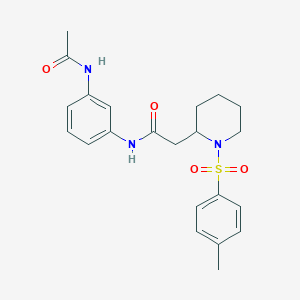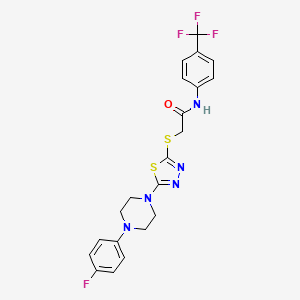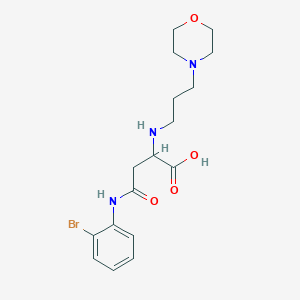
4-Bromo-2-methoxy-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-2-methoxy-3-methylaniline” is a chemical compound with the molecular formula C8H10BrNO. It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of “4-Bromo-2-methoxy-3-methylaniline” could involve multiple steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another approach could involve palladium-catalyzed selective amination . The exact synthesis process would depend on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-3-methylaniline” consists of a benzene ring with a bromine atom, a methoxy group, and a methylamine group attached to it . The molecular weight of this compound is 216.078.Chemical Reactions Analysis
“4-Bromo-2-methoxy-3-methylaniline” can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . It can also participate in palladium-catalyzed selective amination .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methoxy-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKVNFFHLAXJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-3-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)


![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)

![N-(3-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931324.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2931329.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2931331.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2931332.png)
